molecular formula C17H14FN3O3 B1250191 (S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one

(S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one

Cat. No. B1250191
M. Wt: 327.31 g/mol
InChI Key: VEBJBUWJWNNSAG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one, also known as (S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one, is a useful research compound. Its molecular formula is C17H14FN3O3 and its molecular weight is 327.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

(3S)-5-(2-fluorophenyl)-1,3-dimethyl-7-nitro-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14FN3O3/c1-10-17(22)20(2)15-8-7-11(21(23)24)9-13(15)16(19-10)12-5-3-4-6-14(12)18/h3-10H,1-2H3/t10-/m0/s1

InChI Key

VEBJBUWJWNNSAG-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F)C

Canonical SMILES

CC1C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F)C

synonyms

3-methylflunitrazepam
Ro 11-6893
Ro 11-6893, (S)-isomer
Ro 11-6896
Ro-11-6893
Ro-11-6896

Origin of Product

United States

Synthesis routes and methods

Procedure details

95 g (0.30 M) of rac-5-(o-fluorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one are dissolved in 1 liter of absolute acetone and treated with 60 g of powdered potassium carbonate and 43 g of dimethyl sulphate. The mixture is stirred at room temperature for 4 hours and left to stand in a refrigerator for 48 hours. The mixture is then concentrated, treated with ice-water and extracted several times with methylene chloride. The organic solution is dried over sodium sulphate, filtered and concentrated. The residue is crystallised from ethyl acetate/petroleum ether, there being obtained rac-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one which melts at 154°-156° C.
Name
rac-5-(o-fluorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two
Name
rac-5-(o-fluorophenyl)-1,3-dihydro-1,3-dimethyl-7-nitro-2H-1,4-benzodiazepin-2-one

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